molecular formula C19H24N4O2S B2462120 N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide CAS No. 899741-46-9

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide

Cat. No. B2462120
CAS RN: 899741-46-9
M. Wt: 372.49
InChI Key: VLQCSJQDOVUZIU-UHFFFAOYSA-N
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Description

“N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N’,N’-dipropyloxamide” is a synthetic compound. It has attracted scientific attention due to its potential use in various fields of research .


Synthesis Analysis

The synthesis of similar compounds involves an iodine-mediated electrophilic cyclization of intermediate 4- (azidomethyl)-1-phenyl-3- (phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many new promising drugs .

Scientific Research Applications

Catalyst-Free Synthesis

A study highlights the catalyst-free synthesis of benzamide derivatives, showcasing a novel class of compounds synthesized through 1,3-dipolar cycloaddition and subsequent rearrangement. This method emphasizes rapid completion under mild conditions without the need for a catalyst, suggesting a potential pathway for synthesizing N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide related compounds (Liu et al., 2014).

Antimicrobial and Antitubercular Activity

Research on the synthesis, spectroscopic analysis, and biological evaluation of oxadiazole and pyrazine derivatives demonstrates their promising antimicrobial and antitubercular activities. The study explores the structural influence on the antimicrobial efficacy, offering insights into the potential therapeutic applications of related compounds (El-Azab et al., 2018).

Anti-Inflammatory, Antioxidant, and Antimicrobial Agents

A novel series of pyrazole chalcones were synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. This research could inform the development of N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide as a multifunctional agent with potential health benefits (Bandgar et al., 2009).

Antifungal Leads Targeting Succinate Dehydrogenase

Investigations into novel antifungal leads targeting succinate dehydrogenase (SDH) identified pyrazole-4-formylhydrazide derivatives as potent inhibitors. This work provides a basis for the structural optimization of N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide for antifungal applications (Wang et al., 2020).

Anticancer and Anti-Lipoxygenase Agents

A series of pyrazolopyrimidines derivatives were synthesized and shown to possess anticancer and anti-5-lipoxygenase activities. This indicates the potential of N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide related compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Synthesis of Heterocyclic Compounds

Research on thiosemicarbazide derivatives explored their use as a building block in the synthesis of various heterocyclic compounds, highlighting their antimicrobial assessment. This suggests the versatility of N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide in synthesizing a wide range of biologically active heterocycles (Elmagd et al., 2017).

properties

IUPAC Name

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-3-10-22(11-4-2)19(25)18(24)20-17-15-12-26-13-16(15)21-23(17)14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQCSJQDOVUZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N',N'-dipropyloxamide

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